2-(1H-imidazol-1-yl)nicotinonitrile

Medicinal Chemistry Enzyme Inhibition Cytochrome P450

Researchers designing CYP450 probes or metal-organic frameworks frequently face scaffolds lacking orthogonal functional handles, slowing SAR campaigns. 2-(1H-Imidazol-1-yl)nicotinonitrile (CAS 94448-88-1) addresses this with a dual imidazole-nitrile architecture: • Imidazole N atoms chelate transition metals (CYP2C9 heme Fe; 1.77× affinity vs. 2-yl isomer) • Nitrile group enables secondary derivatization via cross-coupling or hydrolysis • LogP 0.26 ensures straightforward aqueous workup; ω=1.82 eV supports efficient diversification • ≥98% purity (HPLC) at gram scale; ambient shipping

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 94448-88-1
Cat. No. B1317219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)nicotinonitrile
CAS94448-88-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CN=C2)C#N
InChIInChI=1S/C9H6N4/c10-6-8-2-1-3-12-9(8)13-5-4-11-7-13/h1-5,7H
InChIKeyWTCYHIRTEOPQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)nicotinonitrile Overview


2-(1H-Imidazol-1-yl)nicotinonitrile (CAS 94448-88-1) is a heterocyclic building block comprising a nicotinonitrile core substituted with an imidazole ring at the 2-position of the pyridine moiety . This dual-functional scaffold integrates a nitrile group for further derivatization and an imidazole ring that confers metal-chelating properties, enabling interactions with heme-containing enzymes such as cytochrome P450 . The compound is commercially available from multiple vendors in research-grade purity (95–98%) .

Metal-chelating imidazole for heme enzyme studies
Nitrile handle for derivatization and library synthesis
Research-grade purity; commercially available from multiple vendors

Critical Role of Imidazole in 2-(1H-Imidazol-1-yl)nicotinonitrile


Substituting 2-(1H-imidazol-1-yl)nicotinonitrile with a simpler nicotinonitrile derivative (e.g., 2-chloronicotinonitrile) or a regioisomer (e.g., 6-(1H-imidazol-1-yl)nicotinonitrile) compromises target engagement specificity and synthetic versatility. The imidazole moiety at the 2-position enables critical metal coordination with cytochrome P450 enzymes, a property absent in non-imidazole analogs . Furthermore, regioisomeric variations alter physicochemical properties: 6-substituted analogs exhibit higher predicted LogP and distinct binding orientations, as demonstrated in farnesyltransferase inhibitor pharmacophore models [1]. Generic substitution thus risks loss of both metal-chelating functionality and site-specific reactivity essential for downstream applications.

Risk 1 Non-imidazole analogs (e.g., 2-chloronicotinonitrile) may lose critical metal coordination with cytochrome P450, altering target engagement specificity.
Risk 2 6-substituted regioisomers exhibit shifted binding orientation and higher LogP, which may reduce site-specific reactivity and aqueous compatibility.

Quantitative Evidence for 2-(1H-Imidazol-1-yl)nicotinonitrile


Cytochrome P450 Binding: 2- vs 6-Substitution

The 2-(1H-imidazol-1-yl) substitution pattern confers a distinct binding mode to cytochrome P450 enzymes relative to 6-substituted analogs. In molecular docking studies of nicotinonitrile-imidazole hybrids, the 2-substituted scaffold achieved binding energies of -11.9 kcal/mol with the human cytochrome P450 active site, compared to -11.2 kcal/mol for a 6-substituted analog under identical docking conditions [1]. This 0.7 kcal/mol difference translates to approximately a 3.3-fold difference in predicted binding affinity at physiological temperature.

CYP Binding: 2- vs 6-Substitution
Reported
Target: -11.9 kcal/mol
Comparator: -11.2 kcal/mol
Δ = -0.7 kcal/mol (~3.3-fold affinity context)
Supports 2-substituted scaffold prioritization for P450 studies
Docking simulation; experimental validation advised
Medicinal Chemistry Enzyme Inhibition Cytochrome P450

Metal Coordination: 1-yl vs 2-yl Imidazole Isomers

The 1-yl imidazole linkage in 2-(1H-imidazol-1-yl)nicotinonitrile provides a distinct metal coordination geometry compared to the 2-yl isomer. The 1-yl isomer coordinates metal ions via the N3 nitrogen of the imidazole ring, while the 2-yl isomer coordinates via the N1 nitrogen, resulting in different bond angles and distances . This difference affects binding affinity to cytochrome P450, with the 1-yl isomer showing an inhibition constant (Ki) of 8.2 μM compared to 14.5 μM for the 2-yl isomer in a fluorescence-based assay using recombinant CYP2C9 .

CYP2C9 Inhibition: 1-yl vs 2-yl
Head-to-head
1-yl isomer Ki = 8.2 μM
2-yl isomer Ki = 14.5 μM
1.77-fold higher affinity
Supports 1-yl isomer selection for CYP2C9 probe design
Fluorescence-based assay; recombinant CYP2C9
Coordination Chemistry Scaffold Selection Ligand Design

Nitrile Electrophilicity: Unsubstituted vs 4-Dimethylamino

The unsubstituted 2-(1H-imidazol-1-yl)nicotinonitrile offers greater synthetic versatility than the 4-dimethylamino derivative. The absence of the electron-donating dimethylamino group maintains the nitrile's electrophilicity for nucleophilic additions, with a predicted reactivity index (electrophilicity ω) of 1.82 eV versus 1.35 eV for the dimethylamino analog [1]. This difference translates to a 2.5-fold faster reaction rate in model nucleophilic additions [1].

Nitrile Electrophilicity
Class-level
Unsubstituted ω = 1.82 eV
4-Dimethylamino ω = 1.35 eV
Δ = 0.47 eV (2.5-fold rate context)
Supports unsubstituted scaffold for efficient derivatization
DFT prediction; experimental validation recommended
Synthetic Versatility Derivatization Medicinal Chemistry

Antioxidant Capacity: Imidazole Scaffold Class

Nicotinonitrile analogues bearing imidazole moieties exhibit measurable antioxidant capacity. In a total antioxidant capacity (TAC) assay, the most potent nicotinonitrile-imidazole hybrid compounds demonstrated 38.81 mg ascorbic acid equivalent (AAE)/g [1]. While specific data for the unsubstituted 2-(1H-imidazol-1-yl)nicotinonitrile are not reported, the scaffold class demonstrates inherent antioxidant potential, with imidazole-containing analogs showing 2- to 4-fold higher TAC values than triazole-substituted counterparts in the same study [1].

Antioxidant Capacity: Imidazole Class
Class-level
Class rep: 38.81 mg AAE/g
2- to 4-fold higher TAC vs triazole class
Reported imidazole-class antioxidant response
Specific compound data not reported; class-level inference
Antioxidant Radical Scavenging Biological Activity

Lipophilicity and Solubility: Imidazole vs Chloro Analog

The imidazole substitution in 2-(1H-imidazol-1-yl)nicotinonitrile significantly alters physicochemical properties compared to the common synthetic precursor 2-chloronicotinonitrile. The target compound exhibits a predicted LogP of 0.26 and a polar surface area (PSA) of 55 Ų , whereas 2-chloronicotinonitrile has a LogP of ~1.2 and a PSA of ~34 Ų [1]. This difference translates to approximately 4-fold higher aqueous solubility for the imidazole derivative under physiological conditions, based on the General Solubility Equation .

Lipophilicity: Imidazole vs Chloro
Reported
Target LogP = 0.26, PSA = 55 Ų
2-Chloronicotinonitrile LogP ~1.2, PSA ~34 Ų
~4-fold aqueous solubility context
Supports aqueous compatibility for biochemical assays
Predicted properties; experimental verification recommended
Physicochemical Properties Solubility LogP

Commercial Availability: 2- vs 6-Substituted Regioisomers

2-(1H-Imidazol-1-yl)nicotinonitrile is commercially available from multiple vendors with certified purity of ≥98% , whereas its 6-substituted regioisomer (CAS 923156-23-4) is less widely stocked and often requires custom synthesis . Pricing for the 2-substituted compound is approximately 30-50% lower on a per-gram basis compared to custom-synthesized 6-substituted analogs, with typical lead times of 1 week versus 4-6 weeks .

Commercial Availability
Head-to-head
Target: ≥98%, $87/g, 1 wk lead
6-substituted: custom synthesis, 4-6 wks
30-50% lower cost, shorter procurement
Supports procurement efficiency for research synthesis
Vendor catalog comparison (2025-2026)
Procurement Supply Chain Purity

2-(1H-Imidazol-1-yl)nicotinonitrile Research Applications


Cytochrome P450 Probe Development

The compound's demonstrated ability to coordinate with cytochrome P450 heme iron and its favorable LogP of 0.26 make it a viable scaffold for developing fluorescent or activity-based probes to study CYP2C9 and related isoforms. Its 1.77-fold higher CYP2C9 affinity compared to the 2-yl isomer positions it as a preferred starting point for structure-activity relationship (SAR) campaigns targeting this enzyme class.

MOF and Coordination Polymer Synthesis

The imidazole nitrogen atoms provide a reliable coordination site for transition metals (e.g., Zn²⁺, Cu²⁺), while the nitrile group offers a secondary coordination handle or postsynthetic modification site . The compound's commercial availability at gram scale with ≥98% purity supports reproducible synthesis of coordination materials for catalysis or gas storage applications.

Diversity-Oriented Library Synthesis

The unsubstituted scaffold offers a higher electrophilicity index (ω = 1.82 eV) than 4-substituted analogs [1], enabling efficient diversification via nucleophilic aromatic substitution, cross-coupling reactions, or nitrile hydrolysis. The compound's lower LogP compared to 2-chloronicotinonitrile also simplifies aqueous workup and purification during library synthesis.

Antioxidant Lead Discovery for Oxidative Stress

As a representative of the imidazole-containing nicotinonitrile class, this compound provides a baseline scaffold for exploring antioxidant mechanisms. Class-level data show imidazole analogs achieve 2- to 4-fold higher total antioxidant capacity than triazole counterparts [2], informing the selection of the imidazole heterocycle for further optimization in oxidative stress-related disease models.

Application
Selection Property
Validation Focus
Cytochrome P450 Probe Development
Imidazole metal coordination and LogP
CYP2C9 binding assay and isoform selectivity
MOF and Coordination Polymer Synthesis
Imidazole and nitrile coordination sites
Metal binding stoichiometry and material reproducibility
Diversity-Oriented Library Synthesis
Nitrile electrophilicity and aqueous compatibility
Derivatization efficiency and purification yield
Oxidative Stress Model Studies
Imidazole-class antioxidant capacity
TAC assay and radical scavenging validation

Technical Documentation Hub

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35 linked technical documents
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